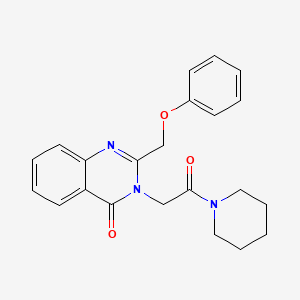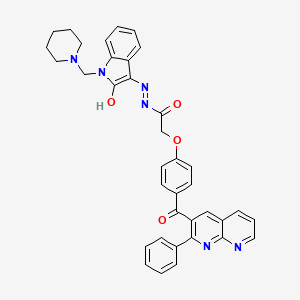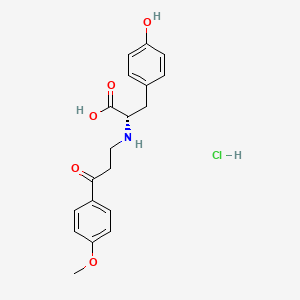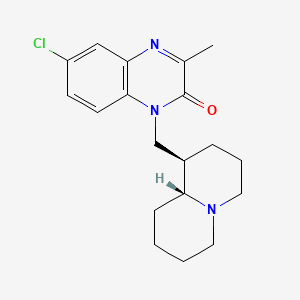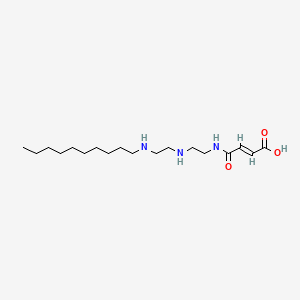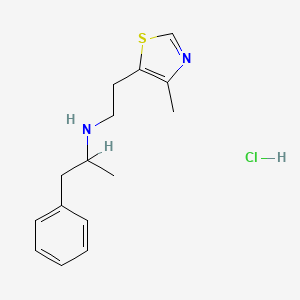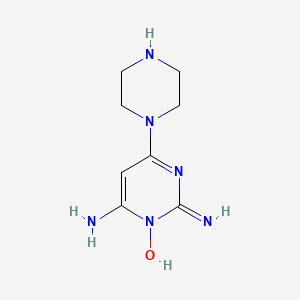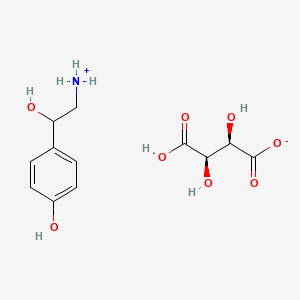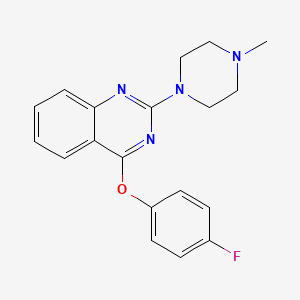
Quinazoline, 4-(4-fluorophenoxy)-2-(4-methyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 4-(4-fluorophenoxy)-2-(4-methyl-1-piperazinyl)- is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
合成路线和反应条件
喹唑啉衍生物的合成通常涉及多步有机反应。常见的起始原料包括邻氨基苯甲酸衍生物和各种取代苯胺。反应条件通常需要使用催化剂、溶剂和特定的温度控制,以确保获得所需的产物。
工业生产方法
喹唑啉衍生物的工业生产方法可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。这些方法通常采用连续流动反应器和自动化系统,以确保一致性和效率。
化学反应分析
反应类型
喹唑啉衍生物可以进行各种化学反应,包括:
氧化: 将官能团转化为更高的氧化态。
还原: 将硝基还原为胺。
取代: 卤化、硝化和磺化反应。
常见试剂和条件
氧化: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)。
还原: 氢气 (H₂) 与钯碳 (Pd/C) 催化剂。
取代: 卤化剂如溴 (Br₂)、硝化剂如硝酸 (HNO₃)。
主要产物
从这些反应中形成的主要产物取决于喹唑啉衍生物中存在的特定官能团。例如,甲基的氧化可能生成羧酸,而硝基的还原生成胺。
科学研究应用
喹唑啉衍生物具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子的中间体。
生物学: 研究它们与生物大分子之间的相互作用。
医药: 研究其作为抗癌、抗病毒和抗菌剂的潜力。
工业: 用于开发染料、颜料和其他工业化学品。
作用机制
喹唑啉衍生物的作用机制通常涉及与特定分子靶标(如酶或受体)的相互作用。这些相互作用可以调节生物通路,从而产生治疗效果。例如,一些喹唑啉衍生物抑制酪氨酸激酶,酪氨酸激酶参与细胞信号传导和癌症进展。
相似化合物的比较
类似化合物
- 喹啉衍生物
- 异喹啉衍生物
- 嘧啶衍生物
独特性
喹唑啉衍生物因其特定的结构特征而独一无二,这些特征使它们能够与各种生物靶标相互作用。这种多功能性使它们在药物发现和开发中非常有价值。
属性
CAS 编号 |
129112-38-5 |
|---|---|
分子式 |
C19H19FN4O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-(4-fluorophenoxy)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C19H19FN4O/c1-23-10-12-24(13-11-23)19-21-17-5-3-2-4-16(17)18(22-19)25-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3 |
InChI 键 |
MLBWTJYZZFBRSL-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




